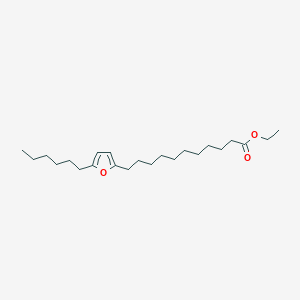

Ethyl 11-(5-hexylfuran-2-YL)undecanoate

Description

Ethyl 11-(5-hexylfuran-2-YL)undecanoate is a synthetic fatty acid ester featuring a hexyl-substituted furan moiety attached to an undecanoate backbone. These compounds are synthesized via esterification or alkylation reactions, often involving undecanoate precursors modified with aromatic or heterocyclic groups. Applications span medicinal chemistry (e.g., anticancer agents) and materials science (e.g., stimuli-responsive polymers) .

Properties

CAS No. |

88647-00-1 |

|---|---|

Molecular Formula |

C23H40O3 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

ethyl 11-(5-hexylfuran-2-yl)undecanoate |

InChI |

InChI=1S/C23H40O3/c1-3-5-6-13-16-21-19-20-22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-4-2/h19-20H,3-18H2,1-2H3 |

InChI Key |

CEFIVKLDINUMQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(O1)CCCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 11-(5-hexylfuran-2-yl)undecanoate typically involves the esterification of 11-(5-hexylfuran-2-yl)undecanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Sourcing high-purity 11-(5-hexylfuran-2-yl)undecanoic acid and ethanol.

Reaction Setup: Using large-scale reactors with efficient mixing and temperature control.

Purification: Employing distillation or recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(5-hexylfuran-2-yl)undecanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding lactones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of lactones.

Reduction: Formation of 11-(5-hexylfuran-2-yl)undecanol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 11-(5-hexylfuran-2-yl)undecanoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl 11-(5-hexylfuran-2-yl)undecanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes and receptors involved in metabolic pathways.

Pathways: Modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Impact: The presence of heterocyclic groups (e.g., furan, chromen-4-one) enhances biological activity (e.g., anticancer properties) but complicates synthesis. Simpler esters like ethyl undecanoate prioritize industrial scalability for fragrances or polymer precursors .

- Synthetic Complexity : Chromene-containing derivatives require multi-step reactions (e.g., coupling with deoxybenzoin), whereas cellulose-based esters (e.g., CUE–CA) utilize post-polymerization modifications like thiol-ene click chemistry .

- Functional Diversity: Furan and chromene derivatives are tailored for bioactivity, while amino/thiol-modified esters enable stimuli-responsive materials .

Physicochemical and Functional Properties

- Polarity and Solubility: Chromene- and furan-substituted esters exhibit lower solubility in nonpolar solvents due to aromatic/heterocyclic groups, complicating purification (e.g., column chromatography with EtOAc/Hexane mixtures) . Ethyl undecanoate and testosterone undecanoate are lipophilic, favoring applications in lipid-based formulations or sustained-release pharmaceuticals .

- Stability :

- Furan-containing compounds (e.g., 11M3) may undergo oxidation under acidic/alkaline conditions, limiting shelf life. Chromene derivatives () show stability in organic solvents but degrade under UV light .

- Cellulose-based esters (CUE–CA) demonstrate pH-dependent stability, dissociating in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.